molecular formula C6H3Br2N3 B14055648 3,4-Dibromopyrazolo[1,5-a]pyrazine

3,4-Dibromopyrazolo[1,5-a]pyrazine

Cat. No.: B14055648
M. Wt: 276.92 g/mol
InChI Key: MPIBFKNPNMDUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyrazolo[1,5-a]pyrazine typically involves the bromination of pyrazolo[1,5-a]pyrazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,4-Dibromopyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3,4-Dibromopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, such as signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrazine: The parent compound without bromine substitution.

    3,4-Dichloropyrazolo[1,5-a]pyrazine: A similar compound with chlorine atoms instead of bromine.

    3,4-Difluoropyrazolo[1,5-a]pyrazine: A fluorinated analog.

Uniqueness: 3,4-Dibromopyrazolo[1,5-a]pyrazine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chlorinated and fluorinated analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for various applications.

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

3,4-dibromopyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H

InChI Key

MPIBFKNPNMDUON-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.